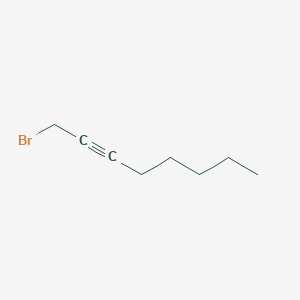

1-Bromo-2-octyne

概要

説明

1-Bromo-2-octyne is an intermediate in the synthesis of pinolenic acid. This compound is also used in the preparation of substituted indoles through Rh-catalyzed amino-Claisen rearrangement .

Synthesis Analysis

1-Bromo-2-octyne is synthesized using various biochemicals . The longest carbon chain that includes both carbons of the triple bond is identified, and the longest chain is numbered starting at the end closest to the triple bond .Molecular Structure Analysis

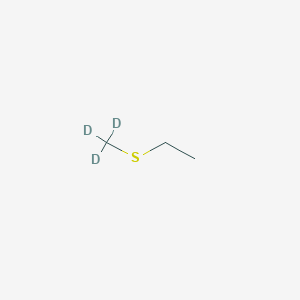

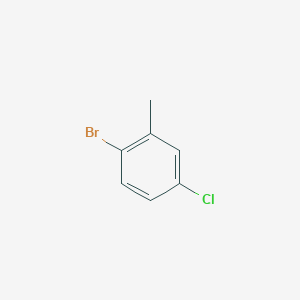

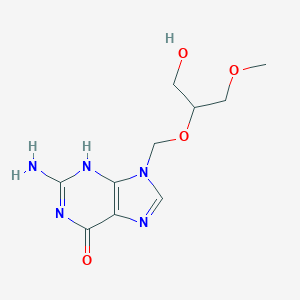

The molecular formula of 1-Bromo-2-octyne is C8H13Br. It has a molecular weight of 189.09 . The structure of 1-Bromo-2-octyne can be viewed using Java or Javascript .Chemical Reactions Analysis

1-Bromo-2-octyne is an intermediate in the synthesis of pinolenic acid. It is also used in the preparation of substituted indoles through Rh-catalyzed amino-Claisen rearrangement .Physical And Chemical Properties Analysis

1-Bromo-2-octyne has a density of 1.2±0.1 g/cm3, a boiling point of 195.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C. The enthalpy of vaporization is 41.4±3.0 kJ/mol, and the flash point is 72.5±17.0 °C. The index of refraction is 1.483 .科学的研究の応用

Proteomics Research

1-Bromo-2-octyne is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization .

Copper(I)-Catalyzed Cross-Coupling

1-Bromo-2-octyne is used in Copper(I)-catalyzed cross-coupling reactions . This process involves the treatment of N,N-dimethylhydrazinoalkenes with Et2Zn, followed by a Cu(I)-catalyzed cross-coupling with 1-bromoalkynes, resulting in piperidines and pyrrolidines with a good yield .

3. Synthesis of Saturated N-Heterocyclic Drug Scaffolds 1-Bromo-2-octyne is used in the synthesis of saturated N-heterocyclic drug scaffolds . Nitrogen-containing heterocycles are recognized as privileged scaffolds for pharmaceuticals due to their increased pharmacokinetics and bioavailability .

4. Regio- and Stereoselective Synthesis of (E)-1-bromo-2-iodoalkenes 1-Bromo-2-octyne is used in the regio- and stereoselective synthesis of (E)-1-bromo-2-iodoalkenes . This process involves the iodobromination of 1-aryl-2-alkylethyne .

Synthesis of Piperidines and Pyrrolidines

1-Bromo-2-octyne is used in the synthesis of piperidines and pyrrolidines . These are common N-heterocycles present in many FDA-approved drugs .

Synthesis of Stereodefined N-Heterocyclic Scaffolds

1-Bromo-2-octyne is used in the synthesis of stereodefined N-heterocyclic scaffolds . This method involves the use of Et2Zn in a Zn(II)-mediated metalloamination/cyclization cascade with subsequent electrophilic functionalization .

Safety and Hazards

特性

IUPAC Name |

1-bromooct-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPBYOBXEXNWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373728 | |

| Record name | 1-Bromo-2-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-octyne | |

CAS RN |

18495-27-7 | |

| Record name | 1-Bromo-2-octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-bromo-2-octyne a useful reagent in the synthesis of polyunsaturated fatty acids like (E,Z,Z)-8,11,14-eicosatrienoate?

A1: 1-Bromo-2-octyne serves as a key building block due to its reactive bromine atom and the triple bond within its structure. [] This allows it to participate in coupling reactions, effectively adding its eight-carbon chain to other molecules. In the synthesis of (E,Z,Z)-8,11,14-eicosatrienoate, it is coupled with 1,4-decadiyne, ultimately contributing to the final molecule's extended carbon chain and specific arrangement of double and triple bonds. [] This highlights its utility in constructing complex molecules with defined stereochemistry.

Q2: How does the use of 1-bromo-2-octyne enable the control of double bond geometry (E/Z isomerism) in the final fatty acid products?

A2: While 1-bromo-2-octyne itself does not dictate the E/Z configuration of the final product, its use in conjunction with specific reaction conditions and subsequent modifications allows for control over double bond geometry. [, ] For example, partial hydrogenation of triple bonds derived from 1-bromo-2-octyne under controlled conditions can yield specific Z-isomers, crucial for mimicking naturally occurring fatty acids. [, ] Additionally, the use of Wittig reagents with defined stereochemistry allows for the introduction of E-double bonds at desired positions. [] This demonstrates how strategic incorporation of 1-bromo-2-octyne into a multi-step synthesis allows chemists to achieve the desired isomeric purity in the final product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)

![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)